molecular formula C8H12ClN3O2 B2976007 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride CAS No. 2402830-08-2

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride

Cat. No.: B2976007
CAS No.: 2402830-08-2
M. Wt: 217.65
InChI Key: SFWASPONJXDKNO-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a partially hydrogenated pyridine ring. The methyl ester group at position 5 and the hydrochloride salt enhance its solubility and stability, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWASPONJXDKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(NC1)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : The ethyl ester derivative (1b) is synthesized with high yields (80%) using sulfonated carbon catalysts under mild conditions, emphasizing scalability . In contrast, oxazolyl-substituted analogs (e.g., 12f) exhibit lower yields (30–45%) due to multi-step protocols .
  • Ring Positioning : Pyrazolo[4,3-c]pyridine derivatives (e.g., 12f) differ in ring fusion, altering steric and electronic properties compared to [3,4-b]-fused analogs .

Pharmacological and Physicochemical Comparisons

Bioactivity :
  • Antimicrobial Activity : Oxazolyl-substituted pyrazolo[4,3-c]pyridines (12f–h) show moderate activity against ESKAPE pathogens, attributed to their ability to disrupt bacterial membranes .
  • Antiviral Potential: Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives demonstrate inhibitory effects against viral enzymes, likely due to interactions with catalytic pockets .
  • Enzyme Inhibition : Pyrazolo[3,4-b]pyridines with bulky substituents (e.g., piperidin-1-ylmethyl in Compound 41) exhibit enhanced binding to DCN1/2, a target in cancer therapy .
Physicochemical Properties :
  • Solubility : Hydrochloride salts (e.g., 12f, 1b) improve aqueous solubility, critical for oral bioavailability .
  • Thermal Stability : Derivatives with electron-donating groups (e.g., –Me) exhibit higher melting points (e.g., 12f: 142–143°C) compared to electron-withdrawing analogs (12h: 84–85°C) .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Structural Overview

  • Molecular Formula : C9H12ClN3O2
  • IUPAC Name : Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride
  • CAS Number : 1609401-30-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have shown potent inhibitory effects on CDK2 and CDK9 with IC50 values in the low micromolar range (0.36 µM and 1.8 µM respectively) .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:

  • Inhibition of Tumor Cell Proliferation : Compounds have shown significant antiproliferative activity against various human cancer cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that the compounds may serve as potential leads for developing new anti-inflammatory agents .

Case Studies

  • Study on CDK Inhibition : A study conducted by researchers evaluated the selectivity of pyrazolo[3,4-b]pyridine derivatives against CDKs and found a significant preference for CDK2 over CDK9 with a selectivity index exceeding 200-fold .
  • Anti-inflammatory Screening : In another study focused on anti-inflammatory activity, various derivatives were tested for their ability to suppress COX enzyme activity in vitro, revealing promising candidates for further development .

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